
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile, also known as IMPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IMPPA belongs to the class of compounds known as stilbenes, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile is not fully understood, but it is believed to involve the inhibition of COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also several limitations to using 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain assays. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in various assays. Finally, the compound's potential as an anti-cancer agent warrants further investigation, particularly in vivo studies to determine its efficacy and safety.
Métodos De Síntesis
The synthesis of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile involves the reaction of 2-isopropoxy-3-methoxybenzaldehyde with phenylacetonitrile in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)22-19-16(10-7-11-18(19)21-3)12-17(13-20)15-8-5-4-6-9-15/h4-12,14H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHBLXZUBUWNAF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[3-methoxy-2-(propan-2-yloxy)phenyl]-2-phenylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

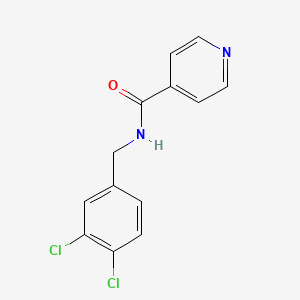
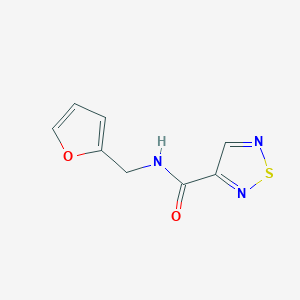
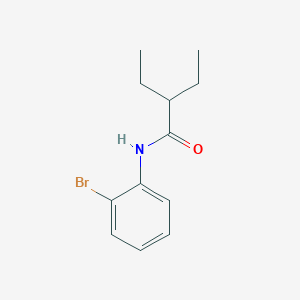
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
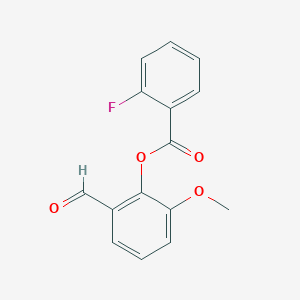
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)


![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
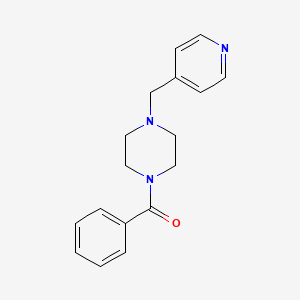
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)